molecular formula C22H20N4O3S4 B430507 4-{[(1Z)-6-METHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE

4-{[(1Z)-6-METHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE

Cat. No.: B430507
M. Wt: 516.7g/mol
InChI Key: VVZRSZPWASVULT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[(1Z)-6-METHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a quinoline core, a thiazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(1Z)-6-METHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE typically involves multi-step organic synthesis. The key steps include the formation of the quinoline core, the introduction of the thiazole ring, and the attachment of the sulfonamide group. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-{[(1Z)-6-METHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline or thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

4-{[(1Z)-6-METHOXY-4,4-DIMETHYL-1H,4H,5H-[1,2]DITHIOLO[3,4-C]QUINOLIN-1-YLIDENE]AMINO}-N-(1,3-THIAZOL-2-YL)BENZENE

Properties

Molecular Formula

C22H20N4O3S4

Molecular Weight

516.7g/mol

IUPAC Name

4-[(6-methoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-ylidene)amino]-N-(1,3-thiazol-2-yl)benzenesulfonamide

InChI

InChI=1S/C22H20N4O3S4/c1-22(2)19-17(15-5-4-6-16(29-3)18(15)25-22)20(32-31-19)24-13-7-9-14(10-8-13)33(27,28)26-21-23-11-12-30-21/h4-12,25H,1-3H3,(H,23,26)

InChI Key

VVZRSZPWASVULT-UHFFFAOYSA-N

SMILES

CC1(C2=C(C3=C(N1)C(=CC=C3)OC)C(=NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5)SS2)C

Canonical SMILES

CC1(C2=C(C3=C(N1)C(=CC=C3)OC)C(=NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5)SS2)C

Origin of Product

United States

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